3-Hydroxy-2-nitropyridine

Catalog No.
S565249
CAS No.
15128-82-2
M.F
C5H4N2O3
M. Wt
140.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-2-nitropyridine

CAS Number

15128-82-2

Product Name

3-Hydroxy-2-nitropyridine

IUPAC Name

2-nitropyridin-3-ol

Molecular Formula

C5H4N2O3

Molecular Weight

140.1 g/mol

InChI

InChI=1S/C5H4N2O3/c8-4-2-1-3-6-5(4)7(9)10/h1-3,8H

InChI Key

QBPDSKPWYWIHGA-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)[N+](=O)[O-])O

Synonyms

2-Nitro-3-hydroxypyridine; 3-Hydroxy-2-nitropyridine; NSC 97501

Canonical SMILES

C1=CC(=C(N=C1)[N+](=O)[O-])O

3-Hydroxy-2-nitropyridine (HNP) is a heterocyclic aromatic compound with the chemical formula C5H4N2O3. It is a solid at room temperature with a melting point between 69-71°C []. While its natural origins are not well documented, HNP is of interest in scientific research due to its potential applications in various fields [, ].


Molecular Structure Analysis

The key feature of HNP's structure is the pyridine ring, a six-membered aromatic ring containing one nitrogen atom. A hydroxyl group (OH) is attached at the third carbon position (position 3) of the ring, and a nitro group (NO2) is attached at the second carbon position (position 2) []. This specific arrangement of functional groups is believed to contribute to the unique properties of HNP [].


Chemical Reactions Analysis

Synthesis of HNP can be achieved through nitration of 3-hydroxypyridine with potassium nitrate (KNO3) under specific conditions such as temperature control [].

C5H5NO + KNO3 -> C5H4N2O3 + KOH (heat)

Information on decomposition reactions or other relevant reactions involving HNP is currently limited in publicly available scientific literature.


Physical And Chemical Properties Analysis

  • Melting Point: 69-71°C []
  • Appearance: Solid []
  • Solubility: Data on specific solubility is limited, but some sources suggest solubility in organic solvents [].
  • Stability: Data on stability is limited, but the presence of the nitro group suggests potential light sensitivity [].

Currently, there is no widely documented research on the specific mechanism of action of HNP in biological systems. However, its structural similarity to other pyridinol derivatives suggests potential for various interactions, including hydrogen bonding and modulation of enzymatic activity []. Further research is needed to elucidate this aspect.

Precursor for Novel Antimitotic Agents:

One study, published in the journal "Bioorganic & medicinal chemistry letters", describes the synthesis and evaluation of sulfonate derivatives derived from 3-Hydroxy-2-nitropyridine []. These derivatives exhibited potent antimitotic activity, meaning they could inhibit cell proliferation and tubulin polymerization, a crucial step in cell division.

Additional Information:

  • 3-Hydroxy-2-nitropyridine is commercially available from various chemical suppliers, suggesting potential interest in further research or development [, ].

XLogP3

1.2

UNII

UU357X85YB

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

15128-82-2

Wikipedia

3-hydroxy-2-nitropyridine

Dates

Modify: 2023-08-15

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